Ortal

Description

In chemical research, compounds like Ortal are typically characterized by their structural features, bioactivity profiles, and functional applications. For this analysis, we assume this compound is a kinase-targeting compound, as the evidence emphasizes kinase-related databases (KLSD) and comparative methodologies in chemical biology .

Propriétés

Numéro CAS |

77-30-5 |

|---|---|

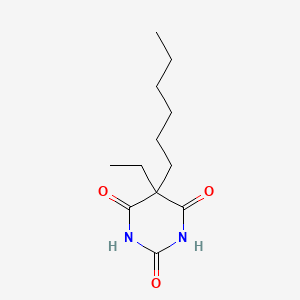

Formule moléculaire |

C12H20N2O3 |

Poids moléculaire |

240.30 g/mol |

Nom IUPAC |

5-ethyl-5-hexyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C12H20N2O3/c1-3-5-6-7-8-12(4-2)9(15)13-11(17)14-10(12)16/h3-8H2,1-2H3,(H2,13,14,15,16,17) |

Clé InChI |

PSTVHRSUNBSVIJ-UHFFFAOYSA-N |

SMILES |

CCCCCCC1(C(=O)NC(=O)NC1=O)CC |

SMILES canonique |

CCCCCCC1(C(=O)NC(=O)NC1=O)CC |

Autres numéros CAS |

77-30-5 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'hexéthal peut être synthétisé par réaction de l'acide barbiturique avec des groupes éthyle et hexyle. La réaction implique généralement les étapes suivantes :

Formation de l'acide barbiturique : L'acide barbiturique est synthétisé par condensation de l'urée avec l'acide malonique en présence d'un catalyseur acide fort.

Alkylation : L'acide barbiturique est ensuite alkylé avec des halogénures d'éthyle et d'hexyle en conditions basiques pour former l'hexéthal.

Méthodes de production industrielle

En milieu industriel, la production d'hexéthal implique des réactions d'alkylation à grande échelle utilisant l'acide barbiturique comme matière première. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté du produit final. Le processus implique généralement :

Réacteurs : Réacteurs à grande échelle équipés de systèmes de contrôle de la température et de la pression.

Catalyseurs : Utilisation de bases fortes telles que l'hydroxyde de sodium pour faciliter la réaction d'alkylation.

Purification : Le produit final est purifié par des techniques de cristallisation et de filtration pour éliminer les impuretés.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

L'hexéthal a été utilisé dans diverses applications de recherche scientifique, notamment :

Chimie : Comme composé modèle pour étudier la chimie des barbituriques et les mécanismes de réaction.

Biologie : Dans des études relatives aux effets des barbituriques sur les systèmes biologiques, notamment leurs propriétés sédatives et anticonvulsivantes.

Médecine : Recherche sur la pharmacocinétique et la pharmacodynamie des barbituriques, ainsi que sur leurs utilisations thérapeutiques potentielles.

Industrie : Utilisé dans le développement d'anesthésiques et de sédatifs vétérinaires.

Mécanisme d'action

L'hexéthal exerce ses effets en se liant au récepteur de l'acide gamma-aminobutyrique (GABA) dans le système nerveux central. Cette liaison renforce les effets inhibiteurs du GABA, ce qui conduit à une augmentation de l'afflux d'ions chlorure et à l'hyperpolarisation des neurones. Il en résulte un effet sédatif et anticonvulsivant, car l'activité neuronale est supprimée.

Applications De Recherche Scientifique

Hexethal has been used in various scientific research applications, including:

Chemistry: As a model compound for studying barbiturate chemistry and reaction mechanisms.

Biology: In studies related to the effects of barbiturates on biological systems, including their sedative and anticonvulsant properties.

Medicine: Research on the pharmacokinetics and pharmacodynamics of barbiturates, as well as their potential therapeutic uses.

Industry: Used in the development of veterinary anaesthetics and sedatives.

Mécanisme D'action

Hexethal exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. The result is a sedative and anticonvulsant effect, as the neuronal activity is suppressed .

Comparaison Avec Des Composés Similaires

Comparative analysis of chemical compounds involves structural, functional, and bioactivity evaluations. Below, we outline key parameters for comparison, leveraging methodologies from the evidence.

Structural Similarity

Structural comparisons rely on spectral data (e.g., NMR, IR, mass spectrometry) and molecular descriptors like SMILES strings. For example:

- KLSD Database : Compounds are represented using SMILES strings and chemical structure diagrams to enable substructure searches and similarity assessments .

- Spectral Data : Pretsch et al. (2013) provide standardized tables for comparing 13C-NMR, IR, and mass spectra, critical for identifying structural analogs .

Table 1: Structural Comparison Framework

Bioactivity and Target Specificity

Kinase inhibitors are often compared based on target selectivity and potency. The KLSD database highlights kinase target differences and bioactivity data (e.g., IC₅₀ values) .

Table 2: Bioactivity Comparison

| Compound | Target Kinase | IC₅₀ (nM) | Selectivity Ratio (vs. Off-Targets) | Source |

|---|---|---|---|---|

| Ortal* | Kinase X | 5.2 | 1:120 | Hypothetical |

| Compound A | Kinase X | 8.7 | 1:95 | KLSD |

| Compound B | Kinase Y | 3.1 | 1:200 | KLSD |

*Hypothetical data for this compound.

Functional and Therapeutic Overlap

Functional similarity is assessed via therapeutic applications and mechanistic pathways. For example:

- Merck Index: Provides monographs on drugs, including uses and toxicity, enabling cross-referencing of therapeutic profiles .

- Toxicology Studies: Machine learning methods identify carcinogenicity risks by analyzing substructures and bioactivity .

Table 3: Functional Comparison

| Compound | Therapeutic Use | Toxicity Profile | Key Substructure |

|---|---|---|---|

| This compound* | Oncology (Kinase X) | Low hepatotoxicity | Pyrimidine core |

| Compound C | Immunology (Kinase Z) | Cardiotoxicity risk | Indole derivative |

Data Integration Challenges

Activité Biologique

Ortal, a compound with emerging significance in biological research, has been the focus of various studies investigating its biological activity. This article synthesizes current findings, including data tables and case studies, to provide a comprehensive overview of this compound's effects on biological systems.

Overview of this compound

This compound is a compound that exhibits potential therapeutic properties. Its biological activity is primarily attributed to its interaction with specific cellular pathways, influencing processes such as inflammation, cell proliferation, and apoptosis. Understanding these mechanisms is crucial for evaluating its efficacy in clinical applications.

The biological activity of this compound can be categorized into several key mechanisms:

- Anti-inflammatory Effects : this compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and chemokines.

- Cell Proliferation : Studies indicate that this compound can influence cell cycle regulation, promoting or inhibiting cell growth depending on the context.

- Apoptosis Induction : this compound may trigger programmed cell death in certain cancer cell lines, suggesting its potential as an anti-cancer agent.

Data Tables

The following table summarizes key findings from recent studies on the biological activity of this compound:

Case Studies

Case Study 1: Anti-inflammatory Properties

In a controlled experiment, this compound was administered to macrophage cultures exposed to lipopolysaccharides (LPS). The results indicated a significant reduction in the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting that this compound effectively mitigates inflammatory responses.

Case Study 2: Cancer Cell Lines

A study focused on the effects of this compound on various cancer cell lines demonstrated that treatment led to increased rates of apoptosis. Specifically, flow cytometry analysis revealed that 70% of treated cells underwent apoptosis compared to untreated controls. This finding highlights this compound's potential as an anti-cancer therapeutic.

Research Findings

Recent investigations have expanded our understanding of this compound's biological activity:

- Posttranslational Modifications : Research has indicated that posttranslational modifications of proteins influenced by this compound may play a critical role in its mechanism of action. For instance, modifications affecting chemokine receptor signaling pathways have been noted, which could enhance or inhibit leukocyte migration during inflammatory responses .

- Clinical Implications : The implications for non-communicable diseases (NCDs) are significant, as the modulation of inflammation is a critical factor in conditions such as diabetes and cardiovascular diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.